Thymol acetate

Descripción general

Descripción

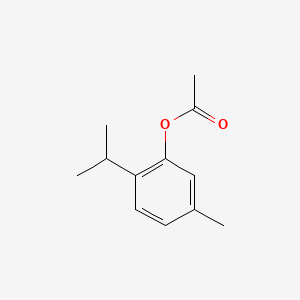

Thymol acetate, chemically known as 5-methyl-2-(propan-2-yl)phenyl acetate, is an ester derivative of thymol. Thymol is a natural monoterpenoid phenol derived from thyme oil and other volatile oils. This compound is known for its pleasant aromatic odor and is used in various applications, including as a flavoring agent and in perfumery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thymol acetate can be synthesized through the esterification of thymol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under mild conditions, with the thymol and acetic anhydride being mixed and heated to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the same esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation or recrystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Thymol acetate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed back to thymol and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used to replace the acetate group.

Major Products Formed:

Hydrolysis: Thymol and acetic acid.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Thymol acetate has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both bacteria and fungi, which positions it as a potential natural preservative in food products.

- Case Study : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, showing a notable reduction in bacterial counts at concentrations as low as 0.5% .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can help in reducing oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

- Data Table : Comparative antioxidant activity of this compound versus other compounds:

| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |

|---|---|---|

| This compound | 85 | 0.25 |

| Thymol | 78 | 0.30 |

| Eugenol | 70 | 0.35 |

Anthelmintic Activity

This compound has been studied for its anthelmintic effects, particularly against gastrointestinal nematodes in livestock. It has been shown to inhibit larval development and reduce adult worm motility.

- Case Study : In a study involving Haemonchus contortus, this compound at a concentration of 4 mg/mL inhibited larval hatching by 67.1% compared to thymol's 98% at 0.5 mg/mL .

Flavoring and Fragrance

Due to its pleasant aroma, this compound is widely used in the fragrance industry and as a flavoring agent in food products.

Veterinary Medicine

Its application as an anthelmintic agent in veterinary medicine highlights its importance in livestock management. The compound's lower toxicity compared to thymol makes it a safer alternative for animal health .

Mecanismo De Acción

Thymol acetate exerts its effects through various molecular mechanisms. It is known to interact with cell membranes, altering their permeability and disrupting microbial cell function. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it has anti-inflammatory effects by modulating the activity of inflammatory mediators and enzymes.

Comparación Con Compuestos Similares

Carvacrol acetate: An ester derivative of carvacrol with similar antimicrobial properties.

Eugenol acetate: An ester derivative of eugenol, known for its use in perfumery and flavoring.

Thymol acetate stands out due to its combination of pleasant aroma and potent biological activities, making it a valuable compound in various applications.

Actividad Biológica

Thymol acetate (TA), an acetylated derivative of thymol, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and veterinary medicine. This article aims to explore the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and anthelmintic activity, supported by data tables and relevant case studies.

This compound is synthesized through the acetylation of thymol using acetic anhydride. The general reaction can be summarized as follows:

This modification enhances its solubility and stability compared to thymol.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. For instance, in a study involving V79 Chinese hamster lung fibroblast cells, this compound demonstrated potent antioxidant activity, reducing lipid peroxidation levels induced by gamma radiation .

Table 1: Antioxidant Activity of this compound

| Study Reference | Cell Line/Model | Concentration | Effect Observed |

|---|---|---|---|

| Archana et al. (2011) | V79 Cells | 25 μg/ml | Reduced lipid peroxidation |

| Cabello et al. (2015) | Caco-2 Cells | 250 μM | Attenuated oxidative stress |

| Perez-Roses et al. (2016) | Human Neutrophils | Not specified | Inhibited ROS production |

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. It is particularly effective against Gram-positive bacteria and fungi. A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating a broad spectrum of antimicrobial action .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.3 mg/mL |

Anthelmintic Activity

One of the most significant applications of this compound is in veterinary medicine as an anthelmintic agent. Studies have shown that this compound possesses strong ovicidal, larvicidal, and adulticidal activities against gastrointestinal nematodes such as Haemonchus contortus.

In a comparative study, this compound reduced the egg count per gram of feces by 76.2% , while thymol reduced it by 59.8% . The acute toxicity tests indicated that this compound has a higher LD50 (4,144.4 mg/kg) compared to thymol (1,350.9 mg/kg), suggesting that it is less toxic to mammals .

Table 3: Efficacy of Thymol and this compound Against Haemonchus contortus

| Treatment | Reduction in Egg Count (%) | LD50 (mg/kg) |

|---|---|---|

| Thymol | 59.8 | 1,350.9 |

| This compound | 76.2 | 4,144.4 |

Case Studies

- Veterinary Application : A study evaluated the efficacy of this compound in sheep infected with Haemonchus contortus. The results showed significant reductions in egg counts and larval development inhibition at concentrations as low as 4 mg/mL .

- Human Health : Preliminary studies suggest potential applications for this compound in treating protozoal infections due to its trypanocidal activity against Trypanosoma brucei with IC50 values indicating effective concentrations for therapeutic use .

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMIUXMJJBBOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862124 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-79-0 | |

| Record name | Thymyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I29126I5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thymol acetate?

A1: The molecular formula of this compound is C12H16O2, and its molecular weight is 192.25 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: While specific spectroscopic data is not extensively detailed in the provided papers, several studies utilize GC-MS for identification and analysis. Techniques like FTIR, 1H NMR, and 13C NMR are valuable for structural elucidation of this compound and its derivatives. []

Q3: What is the mechanism of action of this compound against bacteria?

A: While a precise mechanism isn't fully elucidated in these papers, the antimicrobial action of this compound is likely linked to its phenolic structure. Phenolic compounds can disrupt bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. [, ]

Q4: How effective is this compound against insects?

A: Research indicates this compound possesses insecticidal and repellent properties. Studies demonstrate its efficacy against pests like Aedes albopictus (mosquitoes), Solenopsis invicta (fire ants), and Varroa destructor (bee mites). [, , ]

Q5: Does this compound exhibit antifungal activity?

A: Yes, this compound demonstrates antifungal activity against various species, including Aspergillus spp. and Fusarium spp. This activity is attributed to its ability to inhibit mycelial growth. []

Q6: What is the role of this compound in essential oils?

A: this compound is a key constituent in the essential oils of various plants, including thyme, oregano, and Lippia species. It contributes to the characteristic aroma and biological activities of these oils. [, , , , ]

Q7: Can this compound be used as an antioxidant?

A: Yes, this compound displays antioxidant activity. Research suggests that this activity is likely due to its ability to scavenge free radicals, particularly DPPH radicals. [, ]

Q8: How does the structure of this compound influence its activity?

A: The phenolic hydroxyl group and the acetate ester moiety in this compound are crucial for its biological activities. Modifications to these groups can significantly impact its potency and selectivity. [, ]

Q9: Are there any studies on the SAR of this compound derivatives?

A: Yes, studies exploring thymol derivatives like thymyl phenyl ether, o-nitro thymol, and azo-derivatives reveal varying levels of efficacy against pests like Sitophilus oryzae (rice weevil). [] Research on this compound as a fungicide against Rhizoctonia solani highlights the impact of structural modifications on efficacy and residue levels. []

Q10: Is this compound safe for human use?

A: While this compound is generally recognized as safe (GRAS) for use as a food additive, further research is necessary to thoroughly assess its safety profile for other applications. [] Studies on human red blood cells suggest low toxicity at specific concentrations. []

Q11: Is there any information available on the pharmacokinetics of this compound?

A11: The provided research papers do not delve into the detailed pharmacokinetic profile of this compound. Future investigations on its absorption, distribution, metabolism, and excretion are necessary.

Q12: What are the potential drug interactions of this compound?

A: Currently, there's limited information on specific drug interactions of this compound within the provided research. Investigating potential interactions with drug transporters and metabolizing enzymes is crucial for future applications. [, ]

Q13: What is the environmental impact of this compound?

A: While considered a natural compound, more research is needed to evaluate the ecotoxicological effects of this compound and its degradation products in the environment. []

Q14: What are the potential future applications of this compound?

A14: this compound holds promise for diverse applications, including:

- Biopesticide: Its insecticidal and repellent properties make it a potential candidate for developing environmentally friendly biopesticides. [, ]

- Food preservative: Its antimicrobial properties could be further explored for food preservation, extending shelf life and ensuring safety. [, ]

- Pharmaceutical agent: Further investigation into its biological activities, safety profile, and potential synergistic effects with other compounds could lead to novel pharmaceutical applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.